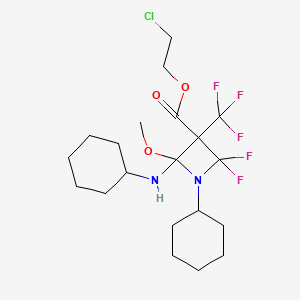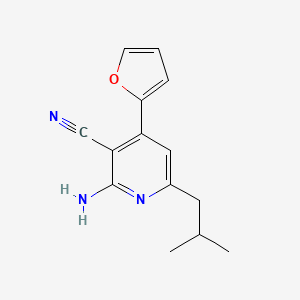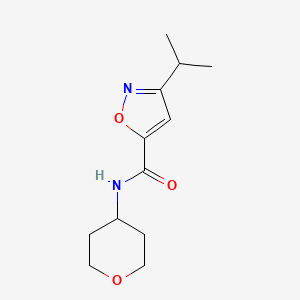
N-(2,4-difluorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)methanesulfonamide belongs to the class of sulfonamides, compounds known for their diverse chemical and biological properties. Research in this area often focuses on the synthesis of sulfonamide derivatives, exploring their molecular structure, chemical reactions, and physical and chemical properties to develop new materials or pharmacologically active agents.
Synthesis Analysis
The synthesis of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, closely related to the target compound, has been developed to serve as N-acylation reagents exhibiting good chemoselectivity. This process involves systematic research on structure–reactivity relationships (Kondo et al., 2000). Such methodologies could be adapted for synthesizing N-(2,4-difluorophenyl)methanesulfonamide, focusing on the specific substituents and conditions that favor the formation of this compound.
Molecular Structure Analysis
Studies on related compounds, like N-(2,3-Dichlorophenyl)methanesulfonamide, provide insights into the molecular conformation, bond parameters, and the arrangement of molecules through hydrogen bonding (Gowda et al., 2007). These structural analyses are crucial for understanding the physical and chemical behavior of N-(2,4-difluorophenyl)methanesulfonamide.
Chemical Reactions and Properties
Reactivity studies, such as those involving Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane, shed light on potential chemical reactions N-(2,4-difluorophenyl)methanesulfonamide might undergo (Kuhakarn et al., 2011). Understanding these reactions is essential for predicting the compound's behavior in various chemical environments and its potential applications.
Physical Properties Analysis
While specific studies on the physical properties of N-(2,4-difluorophenyl)methanesulfonamide were not found, related research provides valuable insights. For example, the study of conformation and self-association behaviors in solution of similar compounds offers clues to the solubility, boiling points, and other physical properties (Sterkhova et al., 2014).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from studies on compounds like trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide (Sterkhova et al., 2014). These studies help in understanding how N-(2,4-difluorophenyl)methanesulfonamide might react in different chemical contexts.
Applications De Recherche Scientifique
Chemoselective N-Acylation Reagents
N-(2,4-difluorophenyl)methanesulfonamide, along with similar compounds, is studied for its application as chemoselective N-acylation reagents. These reagents are pivotal in organic synthesis, where they exhibit good chemoselectivity, a crucial aspect in the development of pharmaceuticals and complex organic molecules. For example, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been found to be effective in this regard (Kondo et al., 2000).
Crystallographic Studies
Crystallographic studies of compounds structurally related to N-(2,4-difluorophenyl)methanesulfonamide provide insights into their geometric parameters and molecular conformations. These studies are essential for understanding how these compounds might interact in biological systems or during chemical reactions. For example, N-(2,4-Dichlorophenyl)methanesulfonamide has been analyzed to understand its conformation and potential for forming hydrogen bonds (Gowda et al., 2007).
Reactions with Other Chemicals
The reactivity of compounds like N-(2,4-difluorophenyl)methanesulfonamide with other chemicals is a key area of interest. Studies on reactions with various phosphines or other agents can lead to the development of new chemical entities with potential applications in different fields of chemistry and materials science. For instance, the reaction of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine has been explored (Tolstikova et al., 2010).
Computational Studies
Computational studies involving derivatives of N-(2,4-difluorophenyl)methanesulfonamide are crucial for predicting properties like molecular conformation, NMR chemical shifts, and vibrational transitions. These insights are invaluable for designing new compounds and understanding their behavior in different environments. An example includes the DFT-based study on N-(2-methylphenyl) methanesulfonamide (Karabacak et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVMSEBLRDJNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)
![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)
![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)


![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)
![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)